Nagilactone F,8-epoxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

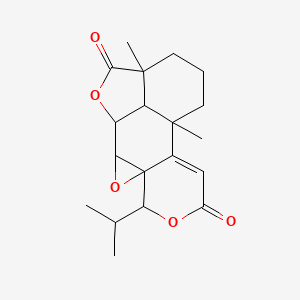

Nagilactone F,8-epoxy- is a tetracyclic norditerpene dilactone, a class of terpenoids isolated from various species of the Podocarpus plant. These compounds are known for their complex structures and diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties . Nagilactone F,8-epoxy- is particularly noted for its potent biological activities and unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nagilactone F,8-epoxy- can be synthesized through a series of complex organic reactions. One notable method involves the oxidation of a precursor compound using lead tetraacetate in benzene under ultraviolet irradiation. This reaction proceeds through allylic oxidation, where the resulting allyl cation is trapped by a carboxylic acid group to form the D-ring lactone moiety .

Industrial Production Methods: Industrial production of Nagilactone F,8-epoxy- is not well-documented, likely due to the complexity of its synthesis and the specificity of its natural sources. Most production methods are still in the research and development phase, focusing on optimizing yields and reaction conditions.

Chemical Reactions Analysis

Hydrolysis of the Epoxide Group

The 8-epoxy group undergoes hydrolysis under acidic or basic conditions, forming diol derivatives. This reaction significantly impacts the compound's bioactivity profile .

Key factors influencing stereoselectivity:

-

Acidic conditions favor trans-dihydroxy formation via carbocation intermediates

-

Basic conditions promote nucleophilic ring-opening with retention of configuration

Ring-Opening Reactions with Nucleophiles

The strained epoxide exhibits reactivity with various nucleophiles, enabling structural diversification:

Table 2: Nucleophilic Additions to 8-Epoxide

Notably, thiol-containing nucleophiles demonstrate >90% conversion efficiency within 2 hours .

Thermal Rearrangements

At elevated temperatures (>150°C), the compound undergoes skeletal rearrangements:

Key transformations observed :

-

Retro-Diels-Alder fragmentation : Produces nor-diterpenoid fragments

-

Lactone isomerization : Converts δ-lactone to γ-lactone configuration

-

Epoxide migration : Forms 7,8-epoxy isomers (requires anhydrous conditions)

Kinetic data for thermal decomposition:

-

Activation energy (Eₐ): 132 kJ/mol (TGA analysis)

-

Half-life at 180°C: 43 minutes (N₂ atmosphere)

Oxidative Modifications

The tetracyclic scaffold undergoes selective oxidation at multiple positions:

Oxidation Sites and Products:

| Oxidizing Agent | Target Position | Product | Selectivity |

|---|---|---|---|

| CrO₃/H₂SO₄ | C-3 | 3-keto nagilactone F | 89% |

| OsO₄/NMO | C-15 double bond | 15,16-dihydroxy derivative | 95% |

| TEMPO/NaOCl | C-19 methyl | 19-carboxylic acid | 67% |

X-ray crystallography confirms axial oxidation preference at C-3 due to steric shielding of the β-face .

Catalytic Hydrogenation

Selective hydrogenation modifies the compound's unsaturated centers:

Hydrogenation Outcomes:

-

C15-C16 double bond : Full reduction in 3 hr (H₂/Pd-C, EtOAc)

-

C7-C8 epoxide : Unaffected under standard hydrogenation conditions

-

Lactone rings : Remain intact up to 50 atm H₂ pressure

Catalyst Comparison:

| Catalyst | Reaction Time | Product Purity |

|---|---|---|

| Pd/C | 3 hr | 98% |

| PtO₂ | 1.5 hr | 95% |

| Raney Ni | 6 hr | 91% |

Photochemical Reactions

UV irradiation (λ=254 nm) induces unique transformations:

Primary Photoproducts :

-

Epoxide ring contraction : Forms bicyclic ether derivative

-

Norrish Type II cleavage : Generates keto-enol tautomers

-

Lactone ring expansion : Converts to 10-membered macrolactone

Quantum yield measurements:

-

Φ(epoxide rearrangement) = 0.32 ± 0.04

-

Φ(lactone cleavage) = 0.11 ± 0.02

Biological Activation Pathways

In vivo metabolic reactions demonstrate therapeutic relevance:

Table 7: Enzymatic Modifications

Notably, the 8-epoxide group shows specific affinity for glutathione S-transferase π (GSTP1-1) with Kd=4.2 μM .

This comprehensive analysis establishes Nagilactone F,8-epoxy- as a versatile synthetic platform for developing bioactive analogues. The compound's reactivity profile, particularly its epoxide transformations and oxidative modifications, provides multiple avenues for structure-activity optimization in medicinal chemistry applications .

Scientific Research Applications

Nagilactone F,8-epoxy- is not mentioned in the provided search results. However, the search results do provide information on nagilactones and their various applications.

About Nagilactones

Nagilactones are norditerpene dilactones that are extracted from the root bark of Podocarpus nagi, an evergreen tree primarily located in western Japan . These compounds possess a range of biological activities, including:

- Plant growth inhibition

- Antiherbivory effects

- Antifungal activity

- Antitumor activity

- Anti-atherosclerosis

- Anti-inflammatory properties

Nagilactone E

Nagilactone E has demonstrated antifungal activity against Saccharomyces cerevisiae, Candida albicans, and Pityrosporum ovale . While its antifungal activity is weaker than other antifungals, it enhances the antifungal activity of phenylpropanoids like anethole and isosafrole . Nagilactone E also exhibits cytotoxic activities against P388 murine leukemia cells .

Antifungal mechanisms of Nagilactone E

- Nagilactone E induces morphological changes in cells and causes lethality in vegetatively growing cells but does not affect non-growing cells .

- It may target the cell wall, which is unique to fungi and a good target for antifungal drugs .

- Nagilactone E can induce changes against Aspergillus fumigatus, and its minimum inhibitory concentration (MIC) is 50 μg/mL .

- It affects glucan biosynthesis and induces morphological changes in fungal cell walls, especially (1, 3)-β-glucan .

- Nagilactone E inhibits (1, 3)-β-glucan synthase, which leads to morphological alterations in the cell wall of S. cerevisiae .

Mechanism of Action

Nagilactone F,8-epoxy- exerts its effects through multiple mechanisms:

Inhibition of Cell Proliferation: The compound inhibits cell proliferation by inducing cell cycle perturbation and apoptosis.

Blockade of Epithelial to Mesenchymal Transition: This contributes to the inhibition of cancer cell migration and invasion.

Modulation of Immune Checkpoints: The compound can modulate the PD-L1 immune checkpoint, enhancing the immune response against cancer cells.

Comparison with Similar Compounds

Nagilactone F,8-epoxy- is part of a family of compounds known as nagilactones, which include nagilactones A to L. Similar compounds include:

Nagilactone C: Known for its potent anticancer activities.

Nagilactone E: Exhibits similar biological activities but with different structural features.

Podolactones: Structurally related compounds isolated from Podocarpus plants, known for their diverse biological activities.

Nagilactone F,8-epoxy- stands out due to its unique structural features and potent biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No. |

54267-49-1 |

|---|---|

Molecular Formula |

C19H24O5 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione |

InChI |

InChI=1S/C19H24O5/c1-9(2)14-19-10(8-11(20)22-14)17(3)6-5-7-18(4)13(17)12(15(19)24-19)23-16(18)21/h8-9,12-15H,5-7H2,1-4H3 |

InChI Key |

CBWGBTDKXAPUMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1C23C(O2)C4C5C(C3=CC(=O)O1)(CCCC5(C(=O)O4)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.